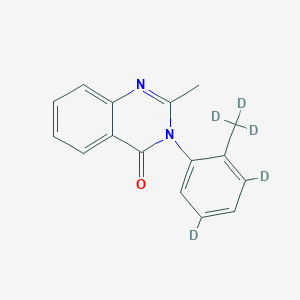
2C-TFM-NBOMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2C-TFM-NBOMe involves several steps. The starting material is typically 2,5-dimethoxyphenethylamine, which undergoes a series of reactions to introduce the trifluoromethyl group and the N-(2-methoxybenzyl) substituent . The specific reaction conditions and reagents used can vary, but common methods include the use of bromination, nitration, and reduction reactions .
Analyse Des Réactions Chimiques
2C-TFM-NBOMe undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions are typically hydroxylated, aminated, or halogenated derivatives of the original compound .
Applications De Recherche Scientifique
2C-TFM-NBOMe has several scientific research applications:
Mécanisme D'action
2C-TFM-NBOMe is similar to other compounds in the NBOMe series, such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe . These compounds all contain the N-(2-methoxybenzyl) substituent and act as potent agonists for the 5-HT2A receptor . this compound is unique in its trifluoromethyl group, which may contribute to its distinct pharmacological profile .
Comparaison Avec Des Composés Similaires
- 25I-NBOMe
- 25B-NBOMe
- 25C-NBOMe
- 2C-I-NBOMe
- 2C-D-NBOMe
Propriétés
Numéro CAS |
1027161-33-6 |
|---|---|
Formule moléculaire |
C19H22F3NO3 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]-N-[(2-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C19H22F3NO3/c1-24-16-7-5-4-6-14(16)12-23-9-8-13-10-18(26-3)15(19(20,21)22)11-17(13)25-2/h4-7,10-11,23H,8-9,12H2,1-3H3 |
Clé InChI |
FBHVTQIAHOTPAM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)





![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)



